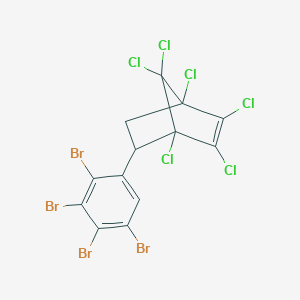

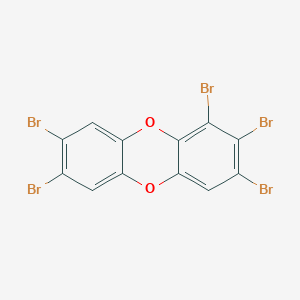

1,2,3,7,8-Pentabromodibenzo-P-dioxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,7,8-Pentabromodibenzo-P-dioxin (PBDD) is a chemical compound that belongs to the class of halogenated aromatic hydrocarbons. PBDD is a highly toxic and persistent organic pollutant that has been found in various environmental matrices, including air, water, soil, and sediments. PBDD is structurally similar to dioxins, which are known to cause a range of adverse health effects, including cancer, reproductive and developmental disorders, and immune system dysfunction.

Mechanism of Action

The mechanism of action of 1,2,3,7,8-Pentabromodibenzo-P-dioxin is not well understood. This compound is believed to act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. This compound has been shown to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in a range of biological processes, including cell growth and differentiation, immune system function, and metabolism.

Biochemical and Physiological Effects

This compound has been shown to have a range of biochemical and physiological effects on the body. This compound has been shown to cause oxidative stress, DNA damage, and inflammation. This compound has also been shown to affect the immune system, causing changes in cytokine production and immune cell function. This compound has been shown to have adverse effects on reproductive and developmental processes, including reducing fertility and causing developmental abnormalities.

Advantages and Limitations for Lab Experiments

1,2,3,7,8-Pentabromodibenzo-P-dioxin is a highly toxic and persistent organic pollutant that requires careful handling and disposal. This compound is not readily available commercially, and its synthesis requires specialized equipment and expertise. This compound is also difficult to analyze due to its low concentrations in environmental matrices and its structural similarity to other halogenated aromatic hydrocarbons.

Future Directions

Future research on 1,2,3,7,8-Pentabromodibenzo-P-dioxin should focus on developing more sensitive and accurate analytical methods for detecting and quantifying this compound in environmental matrices. Future research should also focus on understanding the mechanism of action of this compound and its effects on human health and the environment. Additionally, future research should focus on developing effective strategies for reducing the release of this compound into the environment and mitigating its adverse effects on human health and the environment.

Conclusion

This compound is a highly toxic and persistent organic pollutant that has been found in various environmental matrices. This compound has been shown to have adverse effects on human health, including developmental and reproductive disorders, immune system dysfunction, and cancer. This compound is difficult to synthesize and analyze, and its mechanism of action is not well understood. Future research should focus on developing more sensitive and accurate analytical methods for detecting and quantifying this compound in environmental matrices, understanding its mechanism of action, and developing effective strategies for reducing its release into the environment and mitigating its adverse effects on human health and the environment.

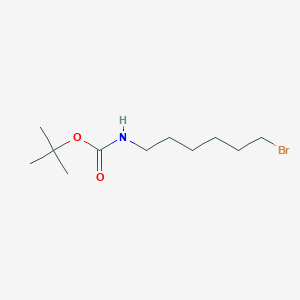

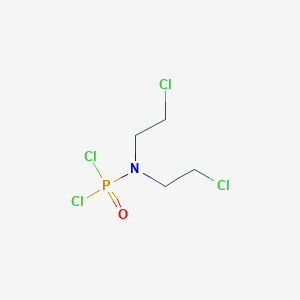

Synthesis Methods

1,2,3,7,8-Pentabromodibenzo-P-dioxin can be synthesized by the reaction of 1,2,3,7,8-pentabromodibenzofuran (PBDF) with copper powder in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures. The yield of this compound is typically low, and the reaction requires careful optimization of the reaction conditions.

Scientific Research Applications

1,2,3,7,8-Pentabromodibenzo-P-dioxin has been the subject of extensive scientific research due to its toxicity and persistence in the environment. This compound has been found to be present in various environmental matrices, including air, water, soil, and sediments. This compound has been shown to have adverse effects on human health, including developmental and reproductive disorders, immune system dysfunction, and cancer.

properties

CAS RN |

109333-34-8 |

|---|---|

Molecular Formula |

C12H3Br5O2 |

Molecular Weight |

578.7 g/mol |

IUPAC Name |

1,2,3,7,8-pentabromodibenzo-p-dioxin |

InChI |

InChI=1S/C12H3Br5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H |

InChI Key |

ZIFMQFDZODRVTG-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br |

Other CAS RN |

109333-34-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)